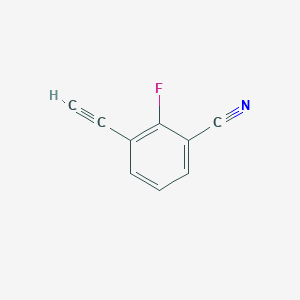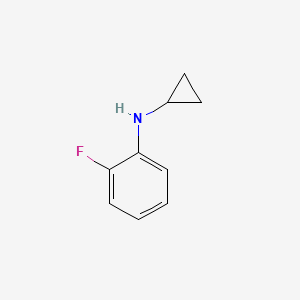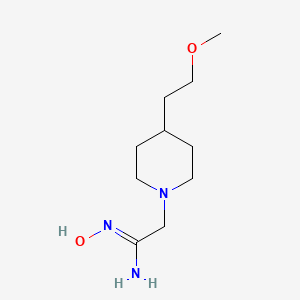
BemPPOX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of BemPPOX involves several steps, starting with the preparation of the oxadiazolone core. The synthetic route typically includes the following steps:
Formation of the Oxadiazolone Core: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazolone ring.
Alkylation: The oxadiazolone core is then alkylated using appropriate alkyl halides to introduce the alkoxy group.
Analyse Des Réactions Chimiques
BemPPOX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the oxadiazolone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BemPPOX has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of digestive lipases and the development of new inhibitors.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and related metabolic disorders.
Medicine: Explored for its potential use in developing new treatments for gastrointestinal diseases and conditions involving lipid digestion.
Mécanisme D'action
BemPPOX exerts its effects by inhibiting digestive lipases, specifically dog gastric lipase and guinea pig pancreatic lipase related protein 2 . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This mechanism effectively reduces the digestion and absorption of dietary fats.
Comparaison Avec Des Composés Similaires
BemPPOX is unique in its specific inhibition of digestive lipases. Similar compounds include:
Orlistat: A well-known lipase inhibitor used in the treatment of obesity.
Cetilistat: Another lipase inhibitor with a similar mechanism of action to Orlistat.
Lipstatin: A natural lipase inhibitor from which Orlistat is derived.
Compared to these compounds, this compound offers a more targeted inhibition of specific digestive lipases, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H20N2O5 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
Clé InChI |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)

![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)






![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

